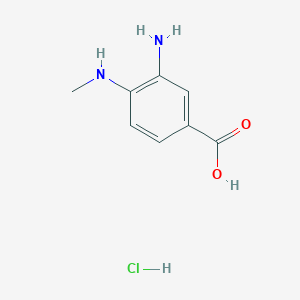

3-Amino-4-(methylamino)benzoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-(methylamino)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a methylamino group at the 4-position of the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: The compound can be synthesized by starting with 4-methylbenzoic acid. The first step involves nitration to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group.

Amination: Another method involves the amination of 3-nitro-4-methylbenzoic acid. This process typically uses reducing agents such as iron or tin in acidic conditions to convert the nitro group to an amino group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions involve replacing one of the functional groups with another group. For example, the amino group can be substituted with an acyl group using acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Acyl chlorides (RCOCl), thionyl chloride (SOCl2)

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Amines, alcohols

Substitution Products: Amides, esters

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-Amino-4-(methylamino)benzoic acid hydrochloride exhibits biological activities, particularly in inhibiting the growth of certain bacteria and fungi. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, suggesting potential as an antimicrobial agent .

Pharmaceutical Development

The compound's ability to modulate biological pathways makes it a candidate for pharmaceutical development. It may interact with enzymes involved in metabolic processes or act as a receptor modulator, which is crucial for understanding its pharmacological properties and therapeutic uses .

Biochemical Applications

Protein Synthesis

As a modified amino acid, this compound is utilized in the synthesis of proteins. Its incorporation into peptides can alter their properties, enhancing stability or bioactivity . This application is particularly relevant in the design of peptide-based drugs.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes, making it useful for investigating enzyme mechanisms and developing enzyme inhibitors. For example, its interaction with various metabolic enzymes can provide insights into metabolic disorders.

Organic Synthesis

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. It can be synthesized through several methods, including the acylation of anthranilic acid with N-methylglycine. Its versatility allows it to participate in various chemical reactions leading to the formation of more complex molecules.

| Synthesis Method | Description |

|---|---|

| Acylation of Anthranilic Acid | Involves reacting anthranilic acid with N-methylglycine followed by hydrolysis. |

| Reaction with Methylamine | Utilizes 3-nitro-4-aminobenzoic acid reacting with methylamine to yield the compound. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against specific strains of bacteria and fungi. The compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers explored the interaction of this compound with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The results indicated that it could serve as a potential lead compound for developing anti-inflammatory drugs due to its inhibitory effects on COX activity.

作用机制

The mechanism by which 3-Amino-4-(methylamino)benzoic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

相似化合物的比较

3-Amino-4-methylbenzoic acid

4-Amino-3-methylbenzoic acid

3-Amino-4-(ethylamino)benzoic acid

Uniqueness: 3-Amino-4-(methylamino)benzoic acid hydrochloride is unique due to its specific arrangement of amino and methylamino groups, which influences its reactivity and applications

生物活性

3-Amino-4-(methylamino)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention in biochemical research due to its diverse biological activities. This compound, with the molecular formula C8H10N2O2·HCl, features an amino group at the 3-position and a methylamino group at the 4-position of the benzene ring. Its unique structure allows it to interact with various enzymes and proteins, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It plays a significant role in enzyme-mediated reactions, particularly in peptide synthesis. The compound can act as a substrate or inhibitor for specific enzymes, thereby influencing their activity and function.

- Cell Signaling Modulation : The compound affects cell signaling pathways by altering phosphorylation states of signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism.

- Binding Interactions : At the molecular level, it binds to various biomolecules, which can result in enzyme inhibition or activation depending on the context. For example, it may inhibit certain proteases by occupying their active sites.

The compound exhibits several noteworthy biochemical properties:

- Stability : In laboratory settings, it maintains stability under controlled conditions but may degrade when exposed to light or heat.

- Dosage Effects : Studies in animal models indicate that low doses can enhance enzyme activity and gene expression, while high doses may lead to toxic effects such as cell death.

- Metabolic Pathways : It participates in metabolic processes involving hydroxylation and methylation, producing metabolites with distinct biochemical properties.

Cellular Effects

This compound influences cellular functions significantly:

- Gene Expression : The compound can modulate transcription factors, leading to alterations in mRNA levels and protein synthesis within cells.

- Transport Mechanisms : Its transport across cell membranes is facilitated by specific transporters, which are crucial for its localization and function within cellular compartments.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-methylbenzoic acid | Amino group at 3-position | Less potent in enzyme interactions compared to target compound |

| 4-Amino-3-methylbenzoic acid | Amino group at 4-position | Different binding affinities affecting cellular effects |

| 3-Amino-4-(ethylamino)benzoic acid | Ethylamino group instead of methylamino | Altered pharmacokinetics and biological activity |

Research Applications

The compound's applications span various scientific fields:

- Chemistry : It is utilized as a building block in organic synthesis for pharmaceuticals and fine chemicals.

- Biology : Researchers employ it to investigate enzyme mechanisms and metabolic pathways.

- Medicine : There are potential therapeutic applications as an intermediate in drug synthesis targeting various diseases.

- Industry : It is used in producing dyes and pigments .

Case Studies

Research has demonstrated the compound's effectiveness in specific experimental settings:

- Enzyme Activity Studies : In vitro studies showed that varying concentrations of this compound significantly impacted enzyme kinetics, highlighting its potential as a modulator in biochemical assays.

- Animal Model Experiments : In vivo experiments indicated that low doses improved metabolic functions without adverse effects, while higher doses resulted in toxicity, underscoring the importance of dosage optimization for therapeutic applications.

属性

IUPAC Name |

3-amino-4-(methylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10-7-3-2-5(8(11)12)4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWLRFASNWVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。